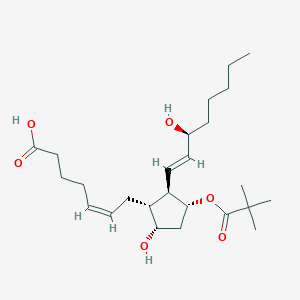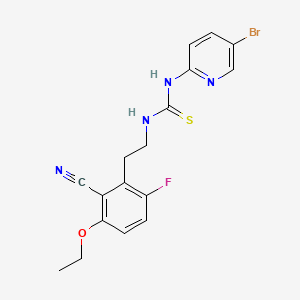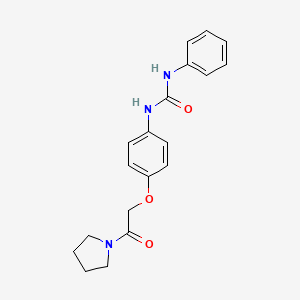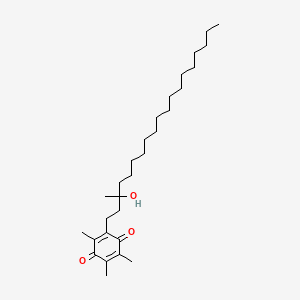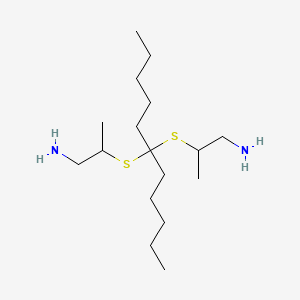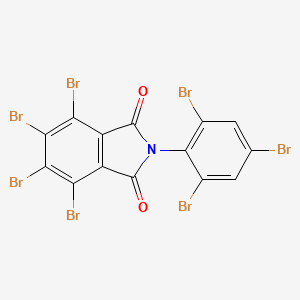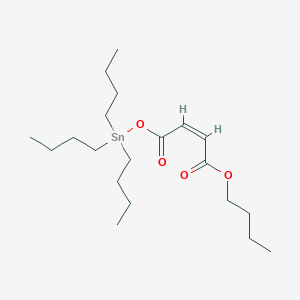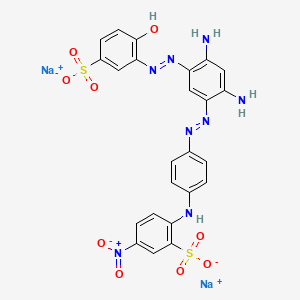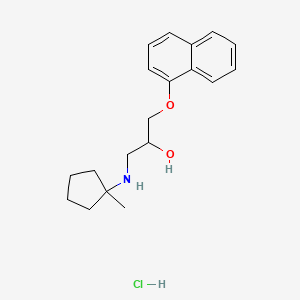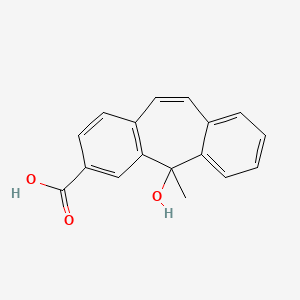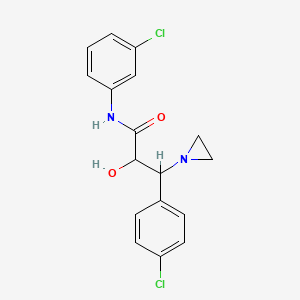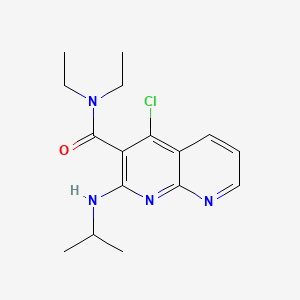
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridine-3-carboxamide derivatives typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis . One common method includes the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of 1,8-naphthyridine-3-carboxamide derivatives often involves large-scale synthesis using eco-friendly and cost-effective methods. The use of water-soluble catalysts and green chemistry approaches has been explored to minimize environmental impact .
化学反应分析
Types of Reactions
1,8-Naphthyridine-3-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions with amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine-3-carboxylic acids, while reduction can produce naphthyridine-3-carboxamides .
科学研究应用
Chemistry: Used as ligands in coordination chemistry and as building blocks for complex molecular architectures.
Biology: Exhibits significant anticancer and anti-inflammatory activities.
Medicine: Potential therapeutic agents for the treatment of bacterial infections and inflammatory diseases.
作用机制
The mechanism of action of 1,8-naphthyridine-3-carboxamide derivatives involves interaction with specific molecular targets and pathways. For instance, these compounds have been shown to inhibit mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division . This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis. Additionally, these compounds can downregulate pro-inflammatory cytokines, thereby exhibiting anti-inflammatory effects .
相似化合物的比较
Similar Compounds
1,5-Naphthyridine derivatives: Known for their antimicrobial and anticancer properties.
1,6-Naphthyridine derivatives: Used in the synthesis of functionalized materials and as potential therapeutic agents.
Uniqueness
1,8-Naphthyridine-3-carboxamide, 4-chloro-N,N-diethyl-2-((1-methylethyl)amino)- stands out due to its unique combination of substituents, which enhances its biological activity and specificity. The presence of the 4-chloro and N,N-diethyl groups contributes to its potent anticancer and anti-inflammatory properties .
属性
CAS 编号 |
126567-80-4 |
|---|---|
分子式 |
C16H21ClN4O |
分子量 |
320.82 g/mol |
IUPAC 名称 |
4-chloro-N,N-diethyl-2-(propan-2-ylamino)-1,8-naphthyridine-3-carboxamide |
InChI |
InChI=1S/C16H21ClN4O/c1-5-21(6-2)16(22)12-13(17)11-8-7-9-18-14(11)20-15(12)19-10(3)4/h7-10H,5-6H2,1-4H3,(H,18,19,20) |
InChI 键 |
JZUPAALNUXEICX-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C1=C(N=C2C(=C1Cl)C=CC=N2)NC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


